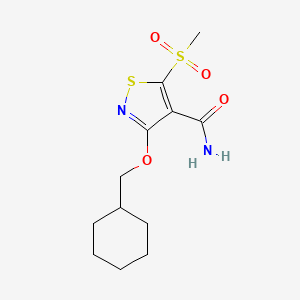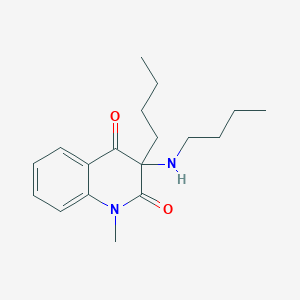![molecular formula C15H11Cl2N3O2 B12592389 1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- CAS No. 875577-55-2](/img/structure/B12592389.png)
1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a carboxamide group at the 3-position of the indazole ring, a dichlorophenylmethyl substituent, and a hydroxy group.
Méthodes De Préparation
The synthesis of 1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- can be achieved through several synthetic routes. One common method involves the reaction of indazole with chloromethyl chloroformate in the presence of a base to form the indazole-3-carboxyl chloride intermediate. This intermediate is then reacted with hydroxylamine to yield the desired compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenylmethyl group, using reagents like sodium hydroxide or potassium carbonate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and acetone, as well as catalysts like copper acetate for certain cyclization reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The hydroxy group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- can be compared with other indazole derivatives, such as:
Indazole-3-carboxylic acid: Lacks the dichlorophenylmethyl and hydroxy groups, resulting in different biological activities and applications.
1H-Indazole-3-carboxamide derivatives: Variations in substituents at the 1- and 3-positions can lead to differences in potency and selectivity as enzyme inhibitors.
The uniqueness of 1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
875577-55-2 |
|---|---|
Formule moléculaire |
C15H11Cl2N3O2 |
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
1-[(2,4-dichlorophenyl)methyl]-N-hydroxyindazole-3-carboxamide |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-10-6-5-9(12(17)7-10)8-20-13-4-2-1-3-11(13)14(18-20)15(21)19-22/h1-7,22H,8H2,(H,19,21) |
Clé InChI |
NUVGOZVFOIEDSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline](/img/structure/B12592330.png)


![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)


![4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12592362.png)
![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)
![N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide](/img/structure/B12592372.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12592377.png)
